![molecular formula C20H26FN3O B2398462 3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one CAS No. 2415630-71-4](/img/structure/B2398462.png)
3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as CPFMQ and is a member of the quinazolinone family of compounds. CPFMQ has been extensively studied for its biological and pharmacological activities, which make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of CPFMQ involves its binding to specific receptors in the body. CPFMQ has been shown to have a high affinity towards the sigma-1 receptor, which plays a crucial role in various physiological processes, including pain perception, neuronal signaling, and cell survival. CPFMQ has also been shown to bind to other receptors, including the dopamine transporter and the serotonin transporter, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CPFMQ has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the inhibition of cell proliferation. CPFMQ has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPFMQ has several advantages for use in lab experiments, including its high potency and selectivity towards specific receptors. CPFMQ also exhibits good solubility in water and organic solvents, making it easy to handle and use in various experimental setups. However, CPFMQ also has some limitations, including its high cost and limited availability, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for research involving CPFMQ, including the development of novel drugs based on its structure and pharmacological properties. CPFMQ could also be used as a tool for studying the role of specific receptors in various physiological processes. Further research is also needed to explore the potential therapeutic applications of CPFMQ in various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Synthesemethoden
The synthesis of CPFMQ involves several steps, including the reaction between 7-fluoro-2-methylquinazolin-4-one and 1-cyclopentylpiperidine. The reaction is carried out in the presence of a suitable solvent and a catalyst, which results in the formation of CPFMQ. The synthesis of CPFMQ has been optimized to enhance the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CPFMQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CPFMQ has been shown to exhibit potent binding affinity towards certain receptors, making it a promising candidate for drug development. CPFMQ has also been studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
3-[(1-cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O/c1-14-22-19-12-16(21)6-7-18(19)20(25)24(14)13-15-8-10-23(11-9-15)17-4-2-3-5-17/h6-7,12,15,17H,2-5,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMHINNXWGUFSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.